1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
1-Cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic small molecule featuring a piperidine core substituted at the 1-position with a cyclopropanecarbonyl group and at the 3-position with a (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity, while cyclopropane groups enhance lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
cyclopropyl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(12-5-6-12)18-7-1-2-10(9-18)8-13-16-14(17-20-13)11-3-4-11/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNZLWYWVHASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropanecarbonyl group can be added through acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-infective agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Research Findings and Implications
Oxadiazole Role : The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups, improving pharmacokinetics .
Cyclopropane vs. Oxolane : Cyclopropanecarbonyl increases lipophilicity (logP ~2.5 estimated) compared to oxolane derivatives (logP ~1.8), favoring blood-brain barrier penetration .
Pharmacological Potential: The bicyclic heptane analog’s M1 activity suggests the target compound could be optimized for CNS targets by modulating the piperidine substituents .
Salt Forms : Hydrochloride derivatives (e.g., ) demonstrate improved solubility, a strategy applicable to the target compound for in vivo studies .
Biological Activity
1-Cyclopropanecarbonyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
where are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The structural complexity contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of cyclopropyl groups may enhance these effects by increasing lipophilicity and cellular uptake .
- Anticancer Properties : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, oxadiazole derivatives have been reported to induce apoptosis in various cancer cell lines .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling molecules within cells, influencing pathways such as apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a cyclopropyl moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-cyclopropyl variants.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A (no cyclopropyl) | 64 | 32 |
| 1-Cyclopropanecarbonyl... | 16 | 8 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of 25 µM. Further analysis indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
